4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
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Overview
Description
4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7310,2,7]trideca-2,4,6-trien-11-one is a heterocyclic compound with a complex structure that includes chlorine, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using sodium hydrogen sulfate as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms like chlorine can be substituted with other groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Scientific Research Applications
4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is conducted to evaluate its potential as a drug candidate for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-10-(3,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
- 4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-thione
Uniqueness
4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7310,2,7]trideca-2,4,6-trien-11-one is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-11-5-8(13-10(15)14-11)7-4-6(12)2-3-9(7)16-11/h2-4,8H,5H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEUXWPZCHVGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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